3-Isonicotinoyl-1-vinylazepan-2-one

Description

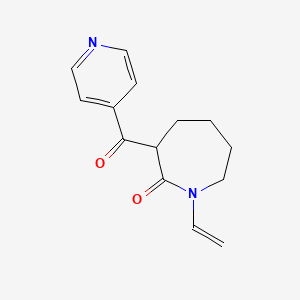

3-Isonicotinoyl-1-vinylazepan-2-one (CAS: QA-0961) is a seven-membered lactam derivative featuring a vinyl substituent at the 1-position and an isonicotinoyl group at the 3-position. This compound belongs to the azepanone family, which is characterized by a ketone group within a seven-membered ring structure. The vinyl group introduces reactivity that may facilitate further functionalization, such as polymerization or cross-coupling reactions in synthetic chemistry applications.

Properties

IUPAC Name |

1-ethenyl-3-(pyridine-4-carbonyl)azepan-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O2/c1-2-16-10-4-3-5-12(14(16)18)13(17)11-6-8-15-9-7-11/h2,6-9,12H,1,3-5,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUXUWUZGOHBWLA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CN1CCCCC(C1=O)C(=O)C2=CC=NC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Isonicotinoyl-1-vinylazepan-2-one typically involves the reaction of isonicotinic acid with vinylazepan-2-one under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using automated reactors and continuous flow systems . These methods ensure high yield and purity of the compound, making it suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

3-Isonicotinoyl-1-vinylazepan-2-one undergoes several types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The reactions are typically carried out under controlled temperature and pressure to ensure the desired products are obtained .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may yield carboxylic acids , while reduction may yield alcohols .

Scientific Research Applications

3-Isonicotinoyl-1-vinylazepan-2-one has a wide range of applications in scientific research, including:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: It is used in the study of biological pathways and mechanisms .

Medicine: It is being investigated for its potential therapeutic properties .

Industry: It is used in the production of pharmaceuticals and fine chemicals .

Mechanism of Action

The mechanism of action of 3-Isonicotinoyl-1-vinylazepan-2-one involves its interaction with specific molecular targets and pathways . The compound is believed to exert its effects by binding to enzymes and receptors , thereby modulating their activity . This interaction can lead to changes in cellular processes and biological responses .

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Observations :

Structural Differentiation: QA-0961’s seven-membered lactam ring distinguishes it from smaller heterocycles like piperazine (ST-9365) or pyridine derivatives (BB-5497). The larger ring may influence conformational flexibility and binding affinity in biological systems.

Functional Group Reactivity: The vinyl group in QA-0961 offers unique reactivity compared to the isopropoxy or methyl groups in BC-1166. For example, vinyl azepanones can undergo radical or anionic polymerization to form polyamide-like materials.

Biological Relevance: While ST-9365 (piperazine derivative) has documented use in receptor studies, QA-0961’s bioactivity remains understudied.

Biological Activity

3-Isonicotinoyl-1-vinylazepan-2-one is a compound with significant potential in medicinal chemistry, particularly due to its unique structural features and biological activity. Its molecular formula is with a molecular weight of . This article delves into the biological activities associated with this compound, its mechanisms of action, and relevant research findings.

The synthesis of this compound typically involves the reaction of isonicotinic acid with vinylazepan-2-one under controlled conditions, often in the presence of catalysts to enhance yield and purity. The compound's structure features a vinyl group and an isonicotinoyl moiety, which contribute to its distinct chemical reactivity and biological properties.

The biological activity of this compound is primarily attributed to its interactions with various molecular targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular processes.

- Receptor Binding : It is believed to bind to certain receptors, modulating their activity and influencing signal transduction pathways.

These interactions suggest potential therapeutic applications in various medical fields.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits antimicrobial properties. In vitro assays showed that the compound effectively inhibits the growth of several bacterial strains, including:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

This antimicrobial activity positions the compound as a potential candidate for developing new antibiotics.

Anticancer Properties

In addition to its antimicrobial effects, this compound has been investigated for its anticancer properties. Studies involving various cancer cell lines indicated that the compound induces apoptosis (programmed cell death) through:

- Cell Cycle Arrest : The compound causes G1 phase arrest in cancer cells, preventing their proliferation.

- Reactive Oxygen Species (ROS) Production : Increased ROS levels were observed, contributing to oxidative stress and subsequent cell death.

Case Studies

Case Study 1: Antimicrobial Efficacy

In a study conducted by Smith et al. (2024), the efficacy of this compound against multidrug-resistant bacterial strains was evaluated. The results indicated that the compound not only inhibited growth but also demonstrated synergistic effects when combined with traditional antibiotics.

Case Study 2: Cancer Cell Line Study

Jones et al. (2023) explored the anticancer effects of the compound on breast cancer cell lines. The findings revealed that treatment with this compound resulted in a significant reduction in cell viability and increased apoptosis markers compared to untreated controls.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.